molecular formula C19H21Cl3N4O B13784492 4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-33-5

4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13784492
CAS No.: 68638-33-5
M. Wt: 427.8 g/mol
InChI Key: XEAIZGQGNWIUAW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The addition of a piperazine ring substituted with an o-chlorophenyl group further enhances its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine ring is then introduced through nucleophilic substitution reactions, where the o-chlorophenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinazolinone analogs.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-pentan-3-ol
  • 4-chlorophenyl isothiocyanate
  • 4-chloro-DL-phenylalanine

Uniqueness

4(3H)-Quinazolinone, 3-(4-(o-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific structural features, including the quinazolinone core and the piperazine ring with an o-chlorophenyl substitution. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

68638-33-5

Molecular Formula

C19H21Cl3N4O

Molecular Weight

427.8 g/mol

IUPAC Name

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C19H19ClN4O.2ClH/c20-16-6-2-4-8-18(16)23-11-9-22(10-12-23)14-24-13-21-17-7-3-1-5-15(17)19(24)25;;/h1-8,13H,9-12,14H2;2*1H

InChI Key

XEAIZGQGNWIUAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl.Cl.Cl

Origin of Product

United States

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